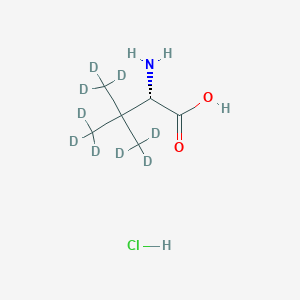![molecular formula C29H28N2O5 B15352745 1-[2-Deoxy-5-O-(triphenylmethyl)-ss-D-threo-pentofuranosyl]-5-methyl-2,4(1H,3H)-pyrimidinedione-d3; 1-(2-Deoxy-5-O-trityl-ss-D-threo-pentofuranosyl)thymine-d3](/img/structure/B15352745.png)
1-[2-Deoxy-5-O-(triphenylmethyl)-ss-D-threo-pentofuranosyl]-5-methyl-2,4(1H,3H)-pyrimidinedione-d3; 1-(2-Deoxy-5-O-trityl-ss-D-threo-pentofuranosyl)thymine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5'-O-Trityl-3'-beta-hydroxythymidine-d3 is a deuterated nucleoside analog, specifically a modified form of thymidine. This compound is characterized by the presence of a trityl group at the 5'-position and a hydroxyl group at the 3'-position of the thymidine molecule. The deuterium atoms replace some of the hydrogen atoms, making it a stable isotope-labeled compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5'-O-Trityl-3'-beta-hydroxythymidine-d3 typically involves multiple steps, starting with the protection of the hydroxyl groups on thymidine. The trityl group is introduced using trityl chloride in the presence of a base, such as triethylamine, under anhydrous conditions. Subsequent hydroxylation at the 3'-position is achieved using specific oxidizing agents.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 5'-O-Trityl-3'-beta-hydroxythymidine-d3 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and osmium tetroxide.
Reduction: Reduction reactions may involve lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of thymine derivatives.
Reduction: Production of deuterated thymidine analogs.
Substitution: Introduction of various functional groups at specific positions on the molecule.
Scientific Research Applications
5'-O-Trityl-3'-beta-hydroxythymidine-d3 is widely used in scientific research due to its unique properties. It serves as an intermediate in the preparation of labeled thymidine monophosphate analogs, which are essential for studying DNA synthesis and repair mechanisms. Additionally, it is used in proteomics research to investigate protein-DNA interactions and in the development of antiviral and anticancer drugs.
Mechanism of Action
The mechanism by which 5'-O-Trityl-3'-beta-hydroxythymidine-d3 exerts its effects involves its incorporation into DNA during replication. The presence of deuterium atoms affects the stability and dynamics of the DNA molecule, providing insights into the biochemical processes involved. The molecular targets include DNA polymerases and other enzymes involved in DNA metabolism.
Comparison with Similar Compounds
5'-O-Trityl-3'-beta-hydroxythymidine-d3 is unique due to its specific modifications and stable isotope labeling. Similar compounds include:
Thymidine: The unmodified nucleoside.
5'-O-Methylthymidine: A methylated form of thymidine.
3'-Deoxythymidine: A thymidine analog lacking the 3'-hydroxyl group.
These compounds differ in their chemical properties and biological activities, making 5'-O-Trityl-3'-beta-hydroxythymidine-d3 a valuable tool in research.
Properties
Molecular Formula |
C29H28N2O5 |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
1-[(2R,4R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C29H28N2O5/c1-20-18-31(28(34)30-27(20)33)26-17-24(32)25(36-26)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26,32H,17,19H2,1H3,(H,30,33,34)/t24-,25-,26-/m1/s1/i1D3 |
InChI Key |
FZDHVUVGQXVYOP-WHRSAHLRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile](/img/structure/B15352679.png)







![Tert-butyl 3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-4-prop-1-en-2-ylpyrrolidine-2-carboxylate](/img/structure/B15352693.png)

